Bienvenue dans la boutique en ligne BenchChem!

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-difluorobenzamide

Lipophilicity Drug-likeness Physicochemical profiling

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-difluorobenzamide is a synthetic small molecule built on a 1,1-dioxo-1,2-thiazinane (cyclic sulfonamide/sultam) core linked to a 3,4-difluorobenzamide moiety. This compound distinguishes itself from the clinically used carbonic anhydrase inhibitor sultiame by replacing the primary sulfonamide with a difluoro-substituted benzamide, a modification that alters hydrogen-bonding capacity, lipophilicity, and target engagement profile.

Molecular Formula C17H16F2N2O3S
Molecular Weight 366.38
CAS No. 899731-58-9
Cat. No. B2773296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-difluorobenzamide
CAS899731-58-9
Molecular FormulaC17H16F2N2O3S
Molecular Weight366.38
Structural Identifiers
SMILESC1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C17H16F2N2O3S/c18-15-8-3-12(11-16(15)19)17(22)20-13-4-6-14(7-5-13)21-9-1-2-10-25(21,23)24/h3-8,11H,1-2,9-10H2,(H,20,22)
InChIKeyLSCURTUFCILFCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(1,1-Dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-difluorobenzamide (CAS 899731-58-9): A Difluorobenzamide Sultam for Targeted Probe Development


N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-difluorobenzamide is a synthetic small molecule built on a 1,1-dioxo-1,2-thiazinane (cyclic sulfonamide/sultam) core linked to a 3,4-difluorobenzamide moiety [1]. This compound distinguishes itself from the clinically used carbonic anhydrase inhibitor sultiame by replacing the primary sulfonamide with a difluoro-substituted benzamide, a modification that alters hydrogen-bonding capacity, lipophilicity, and target engagement profile . Its molecular formula is C17H16F2N2O3S with a molecular weight of 366.38 g/mol, and the 3,4-difluoro substitution pattern on the benzamide ring is critical for tuning electronic properties and metabolic stability relative to mono-fluoro or non-fluorinated analogs [1].

Why N-[4-(1,1-Dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-difluorobenzamide Cannot Be Swapped with Sultiame or Other Benzamide Sultam Analogs


Although the 1,1-dioxothiazinane scaffold is shared among several bioactive molecules, the benzamide substituent governs both physicochemical and pharmacological behavior. Sultiame, a primary sulfonamide, achieves broad-spectrum carbonic anhydrase (CA) inhibition with Ki values spanning from 7 nM (hCA II) to 374 nM (hCA I) . Replacement of the sulfonamide with a benzamide, as in 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-phenylbenzamide, eliminates the zinc-binding sulfonamide motif, abolishing canonical CA inhibition while opening the possibility for alternative targets such as BACE1, where related sultam benzamides have demonstrated IC50 values as low as 120 nM [1]. The 3,4-difluoro substitution further differentiates the compound by increasing lipophilicity (XLogP shift relative to the non-fluorinated phenyl analog) and modulating hydrogen-bond acceptor properties, which directly impact off-rate kinetics and target residence time [2]. These differences make simple interchange with sultiame or unsubstituted benzamide analogs unreliable for target-based assays.

Quantitative Differentiation Evidence for N-[4-(1,1-Dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-difluorobenzamide


LogP and Lipophilicity Shift Relative to the Non-Fluorinated Phenyl Analog

The 3,4-difluorobenzamide substitution on the target compound increases calculated logP by approximately 0.8–1.0 units compared to the non-fluorinated N-phenylbenzamide analog (CAS 173259-89-7). The phenyl analog has a computed XLogP3 of 1.2 [1], while introduction of two fluorine atoms and the benzamide orientation is predicted to raise XLogP3 to the range of 2.2–2.5 based on fragment-based contribution models [2]. This enhanced lipophilicity is expected to improve membrane permeability but may reduce aqueous solubility, factors that must be considered when selecting compounds for cell-based vs. biochemical assays.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Donor/Acceptor Profiles Differentiate Target Engagement from Sultiame

Sultiame acts as a potent carbonic anhydrase inhibitor due to its primary sulfonamide group, which coordinates the catalytic zinc ion and donates/accepts hydrogen bonds within the active site . The target compound replaces this sulfonamide with a secondary benzamide, reducing the hydrogen bond donor count from 2 (sultiame) to 1, while the acceptor count remains at 4 . This single-donor profile is incompatible with the canonical CA binding mode, as evidenced by the loss of CA inhibition in N-phenylbenzamide sultam analogs [1]. Instead, the compound's donor-acceptor arrangement favors interactions with aspartyl protease active sites, as demonstrated by the BACE1 inhibitory activity of a structurally related sultam benzamide (IC50 = 120 nM) [1].

Target selectivity Carbonic anhydrase Hydrogen bonding

Fluorine-Mediated Metabolic Stability Differentiation from Non-Fluorinated and Mono-Fluorinated Analogs

The 3,4-difluoro substitution on the benzamide ring blocks two potential sites of cytochrome P450-mediated oxidative metabolism. In analogous benzamide series, the introduction of a second fluorine atom has been shown to reduce intrinsic clearance in human liver microsomes by 50–70% compared to the unsubstituted parent [1]. While direct microsomal stability data for this specific compound are not publicly available, the structure-activity relationship established for 2,6-difluorobenzamide FtsZ inhibitors demonstrates that fluorine substitution significantly prolongs metabolic half-life (e.g., t1/2 > 60 min for difluoro analogs vs. < 20 min for unsubstituted) [1]. This makes the target compound a more suitable candidate for cellular assays requiring extended incubation than its non-fluorinated or mono-fluorinated counterparts.

Metabolic stability Fluorination Oxidative metabolism

Optimal Use Cases for N-[4-(1,1-Dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-difluorobenzamide Based on Quantitative Evidence


BACE1 or Aspartyl Protease Probe Development Leveraging the Benzamide Sultam Scaffold

Given that a structurally related sultam benzamide inhibits BACE1 with an IC50 of 120 nM [2], this compound can serve as a core scaffold for developing aspartyl protease probes. The 3,4-difluoro substitution may be exploited to modulate potency and selectivity through structure-activity relationship studies, starting from the established benzamide sultam pharmacophore.

Cell-Based Assays Requiring Extended Compound Stability

The predicted metabolic stability advantage conferred by the 3,4-difluoro substitution (inferred >3-fold increase in microsomal half-life relative to non-fluorinated analogs [3]) makes this compound suitable for long-duration cellular assays (e.g., 24–72 hr differentiation or proliferation assays) where non-fluorinated benzamide analogs would be rapidly cleared.

Negative Control for Carbonic Anhydrase Inhibition Panels

Unlike sultiame, which potently inhibits multiple CA isoforms (e.g., hCA II Ki = 7 nM, hCA VII Ki = 6 nM) , the benzamide replacement in this compound abrogates the zinc-binding sulfonamide motif, rendering it inactive against carbonic anhydrases. It can therefore be used as a selectivity control in CA inhibitor screening cascades to confirm on-target effects are sulfonamide-dependent.

Physicochemical Comparator in LogP-Dependent Permeability Studies

With a predicted XLogP3 of 2.2–2.5, compared to 1.2 for the non-fluorinated N-phenylbenzamide analog [1], this compound can serve as a matched-pair tool to investigate the impact of lipophilicity on passive membrane permeability in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayers.

Quote Request

Request a Quote for N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.